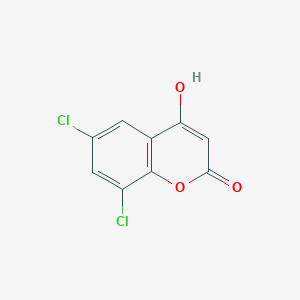

6,8-Dichloro-4-hydroxycoumarin

Vue d'ensemble

Description

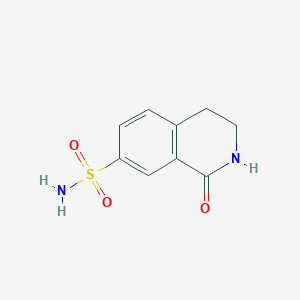

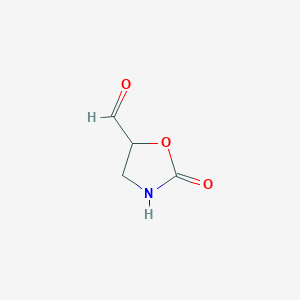

6,8-Dichloro-4-hydroxycoumarin, also known as Dicoumarol, is a chemical compound with anticoagulant properties . It is a derivative of coumarin and has been used as a rat poison in the past . Dicoumarol works by inhibiting the synthesis of vitamin K in the liver, which is essential for blood clotting .

Synthesis Analysis

Several methods for the synthesis of 4-hydroxycoumarin have been described in the literature, most of which use simple phenol and 1- (2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting compounds . An efficient approach for the direct synthesis of alkylated 4-hydroxycoumarin derivatives via a Cu-catalyzed cascade dehydrogenation/conjugate addition sequence starting from simple saturated ketones and 4-hydroxycoumarins has been developed .Molecular Structure Analysis

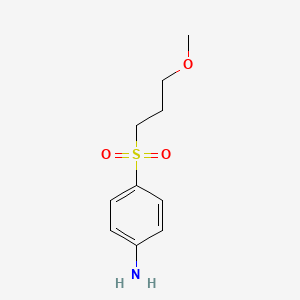

The molecular formula of this compound is C9H4Cl2O3 . The molecular weight is 231.03 . The SMILES string is OC1=CC (=O)Oc2c (Cl)cc (Cl)cc12 .Chemical Reactions Analysis

Environmental discharge of these coumarin derivatives, commonly known as 4-hydroxycoumarins, is a major concern . Advanced oxidative processes (AOP) are radical reactions of toxic contaminants with environmental free radicals, ideally leading to less toxic products .Physical And Chemical Properties Analysis

This compound is a solid . The empirical formula is C9H4Cl2O3 .Applications De Recherche Scientifique

Cytoskeletal Disorganization and Anti-Melanoma Potential

A study revealed that 4-Hydroxycoumarin caused disorganization of the actin cytoskeleton in melanoma cells (B16-F10) but not in non-malignant fibroblastic cells (B82), leading to reduced adhesion to extracellular matrix proteins and decreased motility. This finding is crucial because the adhesion of tumor cells to the extracellular matrix is a key step in the metastatic process, indicating the potential of 4-Hydroxycoumarin as an adjuvant therapy for melanoma (Velasco-Velázquez et al., 2003).

Fluorescence Imaging and Dye Synthesis

6,8-Difluoro-7-hydroxycoumarin derivatives have been synthesized for use as fluorescence imaging dyes, particularly for bioconjugation. This synthesis provides a practical and cost-effective alternative to commercially available dyes, which are often prohibitively expensive for research laboratories (Kerkovius & Ménard, 2016).

Photolabile Protecting Group in Chemistry

6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) has been used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones, demonstrating its utility in the controlled release of these compounds (Lu et al., 2003).

Diversification in Synthetic Organic Chemistry

4-Hydroxycoumarin serves as a basic skeleton for various bioactive compounds and is a useful synthon in synthetic organic chemistry. The palladium-catalyzed C3-selective mono-arylation of 4-hydroxycoumarin enables the creation of a chemical library through rapid diversification (Yakushiji et al., 2014).

Spectral and Chemical Properties in Material Sciences

4-Hydroxycoumarins, known for their applications as drugs and herbicides, display interesting spectral and chemical properties. The synthesis of new 4-hydroxycoumarins with specific side chains was carried out, and their spectral behavior was thoroughly investigated, showcasing their potential in material sciences (Stanchev et al., 2008).

Mécanisme D'action

Target of Action

- 6,8-Dichloro-4-hydroxycoumarin interacts with specific enzymes known as UDP-glucuronosyltransferases in the liver . These enzymes catalyze the conjugation of the compound with glucuronic acid. This conjugation reaction plays a crucial role in detoxification and elimination of the compound from the body.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

6,8-dichloro-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O3/c10-4-1-5-7(12)3-8(13)14-9(5)6(11)2-4/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBFNVWYTUVIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=O)O2)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715867 | |

| Record name | 6,8-Dichloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36051-82-8 | |

| Record name | 6,8-Dichloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Methylamino)ethoxy]phenol hydrochloride](/img/structure/B1463989.png)

![2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B1464001.png)

![N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1464003.png)

![2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464007.png)

![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1464009.png)